

# Technical Monograph: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

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## Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

CAS No.: 175135-95-2

Cat. No.: B063375

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Role: Pharmacophore Scaffold & Synthetic Intermediate Classification: Trisubstituted Pyridine / Aminopyridine Derivative

## Executive Summary

**2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine** is a versatile heterocyclic building block characterized by a specific substitution pattern on the pyridine ring:

- **Position 2 (Hydrophobic Anchor):** A (4-chlorophenyl)thio group provides a bulky, lipophilic moiety suitable for occupying deep hydrophobic pockets (e.g., the specificity pocket of kinases).
- **Position 3 (Reactive Handle):** A primary amine (-NH ) serves as a critical hydrogen bond donor and a site for further derivatization (e.g., urea formation, cyclization).
- **Position 6 (Solubility Modulator):** A methoxy (-OCH ) group acts as a hydrogen bond acceptor and modulates the electronic properties of the pyridine ring, preventing rapid metabolic oxidation at this prone position.

This guide details the regioselective synthesis, structural characterization, and medicinal utility of this compound.<sup>[1]</sup>

## Chemical Architecture & Properties<sup>[1][2][3][4]</sup>

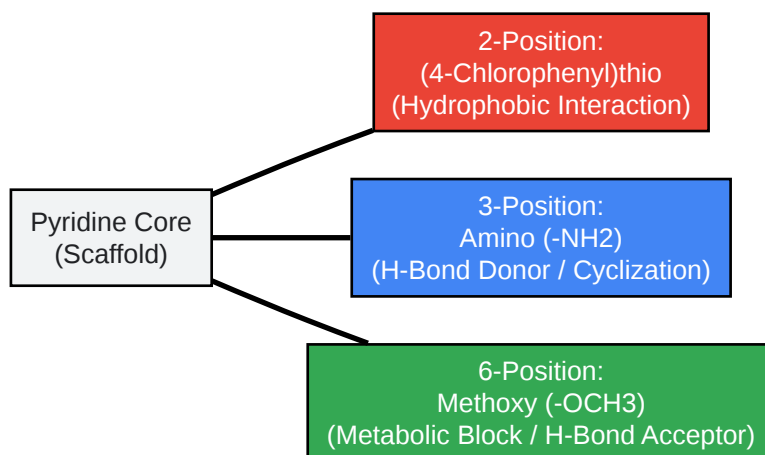
### Physicochemical Profile

The compound balances lipophilicity with polar surface area, making it an ideal "fragment" for drug discovery.

Property	Value (Predicted)	Significance
Molecular Formula	C	Core composition. <sup>[2][3]</sup>
	H	
	CIN	
	OS	
Molecular Weight	266.75 g/mol	Fragment-like (<300 Da), ideal for growing.
cLogP	~3.5 - 3.8	Highly lipophilic due to the chlorophenyl-thio ether.
TPSA	~65 Å	Good membrane permeability (Rule of 5 compliant).
pKa (Pyridine N)	~3.5	Reduced basicity due to the electron-withdrawing 2-thio and 3-amino groups.
H-Bond Donors	2 (-NH )	Critical for hinge binding in kinases.

## Structural Logic (SAR Map)

The molecule is designed to interact with biological targets through three distinct vectors:



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Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of each substituent.

## Synthetic Methodology (Regioselective Route)

Producing this compound requires controlling the regioselectivity of nucleophilic aromatic substitution (S

Ar) on the pyridine ring. The 2-position is activated by the adjacent nitro group (ortho-effect), while the 6-position is para-activated.

## Retrosynthetic Analysis

- Target: **2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine**
- Precursor: 2-[(4-Chlorophenyl)thio]-6-methoxy-3-nitropyridine
- Starting Material: 2,6-Dichloro-3-nitropyridine

## Step-by-Step Protocol

### Step 1: Regioselective Thio-Arylation

Objective: Install the thiophenol at the C2 position selectively.

- Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), 4-Chlorothiophenol (1.0 eq), Triethylamine (Et

N, 1.1 eq).

- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C.
- Mechanism: The thiolate nucleophile preferentially attacks C2 due to the inductive stabilization of the Meisenheimer complex by the ortho-nitro group.
- Procedure:
  - Dissolve 2,6-dichloro-3-nitropyridine in DCM at 0°C.

- Add Et

N followed by the slow addition of 4-chlorothiophenol.

- Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc).
- Critical Check: Ensure the major product is the 2-substituted isomer. (The 6-substituted isomer is a minor byproduct).
- Workup: Wash with water, brine, dry over MgSO<sub>4</sub>, and concentrate.

## Step 2: Methoxylation (S

Ar)

Objective: Displace the remaining C6-chloride.

- Reagents: Sodium Methoxide (NaOMe, 1.2 eq).
- Solvent: Methanol (MeOH).[3]
- Procedure:
  - Dissolve the crude intermediate from Step 1 in MeOH.
  - Add solid NaOMe or 25% NaOMe/MeOH solution at room temperature.

- Reflux for 1-2 hours. The C6-chloride is displaced rapidly.
- Cool and quench with water.[4] The product, 2-[(4-chlorophenyl)thio]-6-methoxy-3-nitropyridine, typically precipitates as a yellow solid.

### Step 3: Nitro Reduction (Chemoselective)

Objective: Reduce -NO

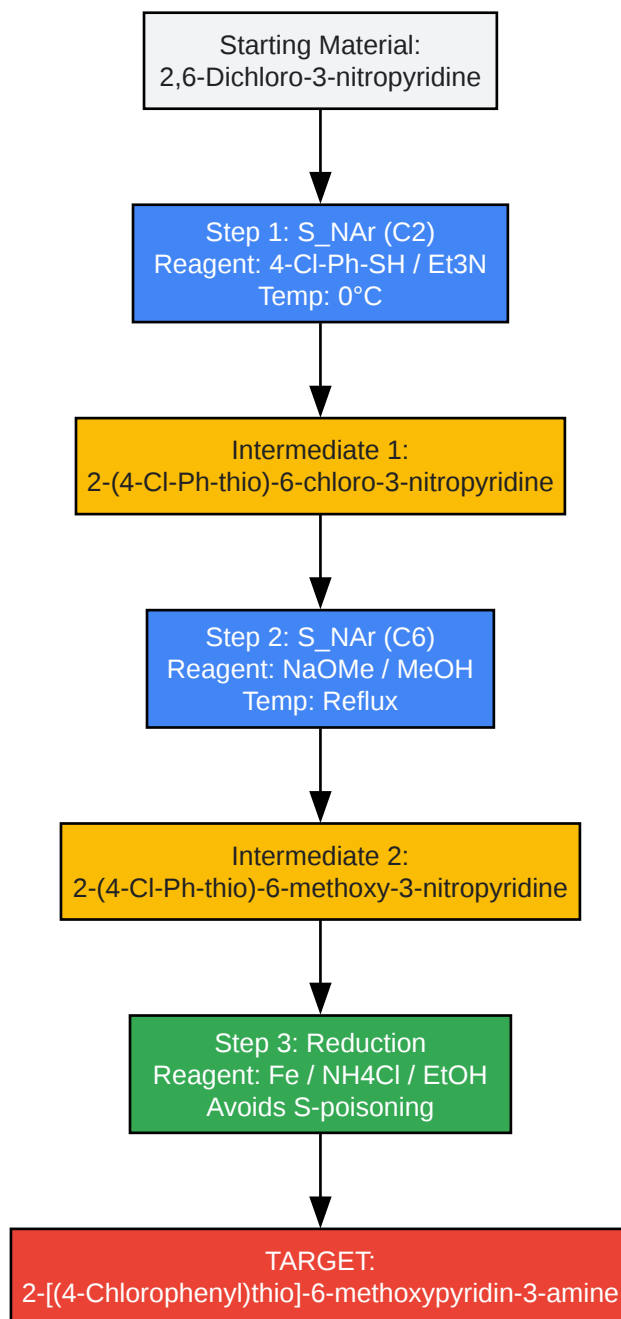
to -NH

without poisoning the catalyst with sulfur or cleaving the C-S bond.

- Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NHCl, 5.0 eq).
- Solvent: Ethanol/Water (4:1).
- Why this method? Catalytic hydrogenation (H/Pd-C) is risky due to sulfur poisoning of the palladium catalyst. Iron-mediated reduction is robust and chemoselective.
- Procedure:
  - Suspend the nitro intermediate in EtOH/H<sub>2</sub>O.
  - Add Fe powder and NHCl.
  - Heat to reflux (80°C) with vigorous stirring for 2-4 hours.
  - Filter hot through Celite to remove iron oxides.
  - Concentrate the filtrate and extract with EtOAc.
  - Purify via column chromatography (SiO<sub>2</sub>)

, Hexane/EtOAc gradient).

## Synthesis Workflow Diagram



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Figure 2: Optimized 3-step synthetic pathway avoiding palladium catalyst poisoning.

## Medicinal Chemistry Applications

This scaffold is not merely an intermediate; it is a "privileged structure" for targeting ATP-binding sites.

## Kinase Inhibition (Type II)

The 2-thio-3-amino motif mimics the hinge-binding region of several potent kinase inhibitors.

- Mechanism: The pyridine nitrogen (N1) and the 3-amino group (NH ) form a donor-acceptor pair with the kinase hinge region (e.g., Met, Glu residues).
- Hydrophobic Pocket: The 2-(4-chlorophenyl)thio group extends into the hydrophobic "back pocket" (Gatekeeper region), often improving selectivity against kinases with smaller gatekeeper residues.
- Targets: c-Met, VEGFR2, p38 MAP Kinase.

## Precursor for Bicyclic Systems

The 3-amino group can be cyclized with various electrophiles to create fused ring systems, increasing rigidity and potency:

- + Phosgene/CDI: Yields Oxazolo[5,4-b]pyridines.
- + Orthoesters/Aldehydes: Yields Pyrido[2,3-d]pyrimidines.

## Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Technique	Expected Signal / Characteristic
H NMR (DMSO-d )	3.80 ppm: Singlet (3H) for -OCH
	.
	5.0-6.0 ppm: Broad singlet (2H) for -NH (D
	O exchangeable).
	6.2-6.5 ppm: Doublet (1H) for Pyridine H-5.
C NMR	7.2-7.5 ppm: Multiplets (4H) for Chlorophenyl ring.
	7.5-7.8 ppm: Doublet (1H) for Pyridine H-4.
	Signals for C-OMe (~54 ppm), Pyridine C2/C6 (deshielded, >150 ppm), and Ar-Cl carbons.
LC-MS (ESI+)	[M+H] = 267.0 / 269.0 (Shows characteristic 3:1 Chlorine isotope pattern).
IR Spectroscopy	3300-3400 cm
	: Primary amine N-H stretch. 1250 cm : Aryl ether C-O stretch.

## Safety & Handling (MSDS Highlights)

- Hazards: Likely an Irritant (Skin/Eye/Respiratory).<sup>[2]</sup> The intermediate chlorothiophenol is toxic and malodorous; handle in a fume hood with bleach scrubbers.
- Storage: Store at -20°C under inert atmosphere (N or Ar). The amine is prone to oxidation (browning) upon prolonged air exposure.

## References

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## Sources

- 1. [2-\(4-Chlorophenylthio\)triethylamine|CAS 14214-33-6 \[benchchem.com\]](#)
- 2. [2-\(4-Chlorophenylthio\)triethylamine | C12H18CINS | CID 26171 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [mdpi.com \[mdpi.com\]](#)
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